molecular formula C28H36N2O4 B1678309 Psychotrine CAS No. 7633-29-6

Psychotrine

Cat. No.: B1678309
CAS No.: 7633-29-6
M. Wt: 464.6 g/mol
InChI Key: NCALAYAMQHIWMN-REIDKSKDSA-N
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Description

Psychotrine is an alkaloid isolated from the stems of Pogonopus speciosus, roots of Cephaelis acuminata, and dried fruits of Alangium lamarckii. It is known for its weak cytotoxic activity against a panel of human cancer cell lines and its selective inhibition of human immunodeficiency virus-1 reverse transcriptase .

Scientific Research Applications

Psychotrine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Psychotrine has been found to inhibit the DNA polymerase activity of human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT) . It appears to function as an allosteric inhibitor of the enzyme, which seems to possess multiple active sites that interact in a cooperative (negative) fashion in the presence of the inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Psychotrine can be synthesized through various chemical reactions involving isoquinoline alkaloids. The preparation of this compound dihydrogen oxalate and O-methylthis compound sulfate heptahydrate involves the use of isoquinoline alkaloids from ipecac. The reaction conditions typically include the use of solvents like water or dimethyl sulfoxide, and the reactions are carried out at controlled temperatures .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as Pogonopus speciosus, Cephaelis acuminata, and Alangium lamarckii. The extraction process includes steps like drying, grinding, and solvent extraction to isolate the alkaloid in its pure form.

Chemical Reactions Analysis

Types of Reactions: Psychotrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving this compound can be carried out using halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as O-methylthis compound and other substituted isoquinoline alkaloids.

Comparison with Similar Compounds

Psychotrine’s unique structural properties and selective inhibition of human immunodeficiency virus-1 reverse transcriptase make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-[[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,24,31H,5-11,16H2,1-4H3/t17-,20-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCALAYAMQHIWMN-REIDKSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997691
Record name 7',10,11-Trimethoxy-1',5'-didehydro-5',6'-dihydroemetan-6'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7633-29-6
Record name Psychotrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7633-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Psychotrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007633296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7',10,11-Trimethoxy-1',5'-didehydro-5',6'-dihydroemetan-6'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSYCHOTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2PXP3P7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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